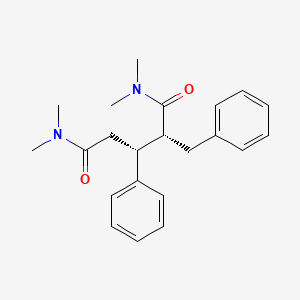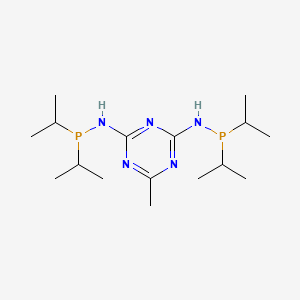
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine (E6CP3PA) is an organic molecule that has gained increased attention in recent years due to its potential applications in scientific research and laboratory experiments. This molecule has a unique structure, consisting of a phenyl ring with a chlorine substituent, a pyridine ring, and an ethyl substituent. It is synthesized through a multi-step process, which involves the reaction of 4-chloroaniline with ethyl bromide and pyridine. This molecule has been studied extensively and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine has been studied extensively and has been found to possess a variety of biochemical and physiological effects. It has been used in a variety of scientific research applications, such as the study of the structure and function of enzymes and other proteins, the study of cell signaling pathways, and the study of gene expression. Additionally, it has been used in the development of new drugs and in the study of drug metabolism.
作用機序
The mechanism of action of 2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine is not fully understood, but it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is believed that this compound binds to the active site of the enzyme, preventing it from catalyzing its reaction. Additionally, this compound has been shown to interact with some G-protein coupled receptors, such as the opioid receptor, which may explain its ability to modulate cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2), and to interact with some G-protein coupled receptors, such as the opioid receptor. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, and to modulate cell signaling pathways.
実験室実験の利点と制限
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine has several advantages for use in lab experiments. It is relatively easy to synthesize and is not toxic to cells. Additionally, its ability to inhibit enzymes and interact with G-protein coupled receptors makes it a useful tool for studying the structure and function of proteins and cell signaling pathways. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood and its effects on cells are not well characterized. Additionally, its effects on enzymes and G-protein coupled receptors can vary depending on the concentration used.
将来の方向性
There are several potential future directions for the use of 2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine in scientific research. One potential direction is to investigate its effects on other enzymes and G-protein coupled receptors. Additionally, further research could be done to better characterize its effects on cells and to investigate its potential applications in drug development. Additionally, further research could be done to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory or analgesic. Finally, further research could be done to investigate its potential toxic effects.
合成法
2-Ethyl-6-(4-chlorophenyl)-3-phenylamino-pyridine is synthesized through a multi-step process, which involves the reaction of 4-chloroaniline with ethyl bromide and pyridine. The first step of the synthesis involves the reaction of 4-chloroaniline with ethyl bromide in the presence of a base, such as sodium hydroxide, to form the intermediate product, 4-chloro-2-ethyl-6-phenylaminopyridine. This intermediate product is then reacted with pyridine in the presence of an acid, such as hydrochloric acid, to form the final product, this compound.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-N-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c1-2-17-19(21-16-6-4-3-5-7-16)13-12-18(22-17)14-8-10-15(20)11-9-14/h3-13,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFNSNJVICWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














